molecular formula C15H26ClNO2 B8072001 (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride

(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride

Cat. No. B8072001
M. Wt: 287.82 g/mol
InChI Key: JWPQTVRDQHIIHD-VPCQFMPWSA-N
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Description

(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride is a useful research compound. Its molecular formula is C15H26ClNO2 and its molecular weight is 287.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Yield Improvement : Fang Ling (2011) explored the synthesis technology of (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, focusing on improving yield and reducing waste of raw materials (Fang, 2011).

  • Potential Analgesic Properties : Wissler et al. (2007) conducted research on a one-pot synthesis process that led to a new opioid compound derived from (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, noting its pronounced analgesic efficiency (Wissler et al., 2007).

  • Coronary Vasodilator Application : Sandler (1960) evaluated a new coronary vasodilator derived from this compound, although the study found no significant change in angina pectoris symptoms following administration (Sandler, 1960).

  • Library Generation through Chemical Reactions : Roman (2013) used a related compound as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

  • Synthesis of Central Analgesics : Li Yuhua (2010) detailed the synthesis of the central analgesic tapentadol hydrochloride from a related compound, indicating its potential in pain management (Yuhua, 2010).

  • Pharmacological Profile of 5-HT2A Receptor Antagonist : Ogawa et al. (2002) studied a novel 5-HT2A receptor antagonist derived from a related compound, demonstrating its potent, competitive, and selective activity (Ogawa et al., 2002).

  • Profile of Tramadol Hydrochloride : Smyj et al. (2020) provided a comprehensive profile of tramadol hydrochloride, a related analgesic compound, including its physical characteristics, stability, methods of analysis, biological properties, and synthesis (Smyj et al., 2020).

  • Effects on Smooth Muscle and Pharmacological Properties : Nagao et al. (1972) examined the effects of optical isomers of a related compound on smooth muscle, highlighting the stereospecificity of its vasodilator action (Nagao et al., 1972).

  • Evaluation Against Murine Leukemia : Dimmock et al. (1987) evaluated related compounds for activity against murine P388 leukemia, shedding light on their potential in cancer treatment (Dimmock et al., 1987).

  • Synthesis of Steroid Compounds : Nazarov and Zavyalov (1956) explored the synthesis of related compounds for potential applications in the creation of steroid compounds (Nazarov & Zavyalov, 1956).

properties

IUPAC Name

(2S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPQTVRDQHIIHD-VPCQFMPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride

Synthesis routes and methods

Procedure details

27.0 g (1.11 mole) of magnesium turnings were stirred in 150 ml tetrahydrofuran and 207.6 g (1.11 mole) 1-bromo-3-methoxy-benzene, dissolved in 400 ml tetrahydrofuran, were added drop-wise. The mixture was heated for one hour under reflux and was subsequently cooled to a temperature between 5° C. and 10° C. 128.30 g (0.89 mole) (RS)-1-dimethylamino-2-methyl-pentan-3-one, dissolved in 400 ml tetrahydrofuran, were added drop-wise at this temperature. The reaction mixture was allowed to stand and was subsequently cooled again to a temperature between 5° C. and 10° C. After adding 300 ml of 20 weight % ammonium chloride solution, the mixture was diluted with 400 ml ether. After phase separation the batch was extracted twice with ether, dried over sodium sulphate and the solvent was removed by distillation. The residue obtained was taken up in 3.2 l 2-butanone and treated with 120.60 g (1.11 mole) trimethylchlorosilane and 20 ml water. 121.5 g of hydrochloride (2) (38% theoretical) with a melting point of 198°-199° C. were obtained. 2nd step:
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
207.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
128.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120.6 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride
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(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride

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